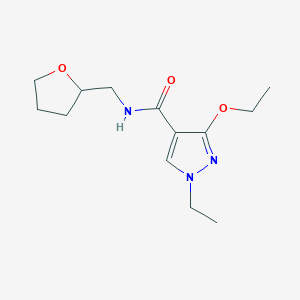

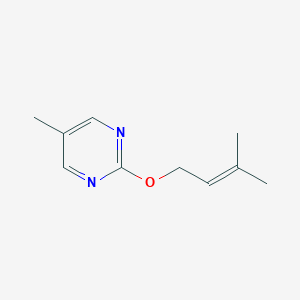

![molecular formula C16H17N5O B2966714 2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile CAS No. 2415463-95-3](/img/structure/B2966714.png)

2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . This compound also contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .

Synthesis Analysis

The synthesis of such compounds often involves the introduction of various bio-relevant functional groups to the pyridine scaffold . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Piperidones, which serve as precursors to the piperidine ring, are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry are commonly used for structural characterization .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present and the reaction conditions. For instance, pyridines can undergo various reactions, including electrophilic and nucleophilic substitutions .Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of “2-[(1-Pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile”, but unfortunately, there seems to be limited information available on this specific compound in the public domain. The search results primarily discuss related compounds and their potential pharmacological applications, such as anti-fibrotic activities and anti-tubercular agents .

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Additionally, the compounds bearing a piperidone skeleton that mimic the naturally occurring alkaloids and steroids could be synthesized to study their biological activity .

Propiedades

IUPAC Name |

2-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c17-10-14-1-4-20-16(9-14)22-12-13-2-7-21(8-3-13)15-11-18-5-6-19-15/h1,4-6,9,11,13H,2-3,7-8,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLXIEKFHHPMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=NC=CC(=C2)C#N)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(Pyrazin-2-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)

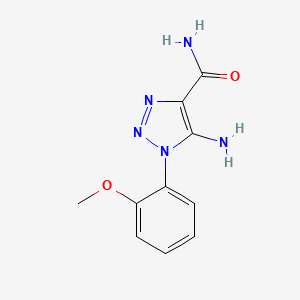

![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)

![1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2966644.png)

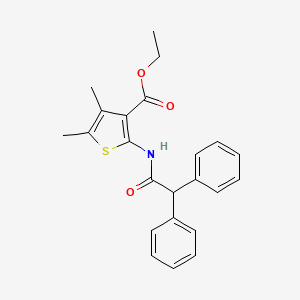

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2966645.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2966646.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-sulfonamide](/img/structure/B2966650.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)